molecular formula C17H20FN5OS B12240339 2-{[2-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine

2-{[2-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine

Cat. No.: B12240339
M. Wt: 361.4 g/mol
InChI Key: MSMUYYMNJQJFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a cyclopropyl group, a thiadiazole ring, and a fluoropyrimidine moiety

Preparation Methods

The synthesis of 2-{[2-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine involves multiple steps, each requiring specific reaction conditions. One common synthetic route begins with the preparation of the thiadiazole ring, which is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group is then introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents. The octahydrocyclopenta[c]pyrrol moiety is synthesized through a series of hydrogenation and cyclization reactions. Finally, the fluoropyrimidine group is attached using nucleophilic substitution reactions, often involving fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Chemical Reactions Analysis

2-{[2-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, which can affect the thiadiazole ring or other reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, depending on the reaction conditions and the presence of suitable functional groups.

Scientific Research Applications

2-{[2-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents, due to its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 2-{[2-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The fluoropyrimidine moiety can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. The cyclopropyl group can enhance the compound’s binding affinity to certain receptors, increasing its potency and selectivity.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H20FN5OS

Molecular Weight

361.4 g/mol

IUPAC Name

5-[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-cyclopropyl-1,2,4-thiadiazole

InChI

InChI=1S/C17H20FN5OS/c18-13-6-19-15(20-7-13)24-10-17-5-1-2-12(17)8-23(9-17)16-21-14(22-25-16)11-3-4-11/h6-7,11-12H,1-5,8-10H2

InChI Key

MSMUYYMNJQJFSD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C4=NC(=NS4)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.